

# Application Notes and Protocols: Branebrutinib for In Vivo Rodent Studies

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## Compound of Interest

Compound Name: *Branebrutinib*

Cat. No.: *B606338*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Branebrutinib** (BMS-986195) is a potent and highly selective, covalent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a critical component in various signaling pathways.[2][3] It is essential for B cell receptor (BCR) mediated signaling, which drives B cell proliferation, activation, and production of antibodies and cytokines.[2][3][4] Furthermore, BTK is involved in the downstream signaling of Fcγ and Fcε receptors in myeloid cells like monocytes, mast cells, and basophils, as well as the RANK receptor in osteoclasts.[2][3][4][5] Pharmacological inhibition of BTK is therefore a promising therapeutic strategy for autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2][3][4]

**Branebrutinib** covalently modifies a cysteine residue (Cys481) in the active site of BTK, leading to its rapid and irreversible inactivation.[6] It demonstrates high selectivity, being over 5,000-fold more selective for BTK than for 240 other kinases.[6] Preclinical studies in rodent models have shown its efficacy in reducing disease severity, making it a compound of significant interest for further research.[4][7]

## Quantitative Data Presentation

The following tables summarize the pharmacokinetic parameters and effective dosages of **Branebrutinib** used in various in vivo rodent studies.

Table 1: Pharmacokinetic Profile of **Branebrutinib** in Rodents

Species	Route	Absolute Oral Bioavailability	Plasma T <sub>½</sub> (i.v.)	Tmax (p.o.)	Brain Penetration
Mouse	Oral	100%	0.46 - 4.3 h	0.58 - 1.0 h	<5% of plasma concentration <a href="#">[8]</a>
Rat	Oral	74%	0.46 - 4.3 h	0.58 - 1.0 h	<5% of plasma concentration <a href="#">[8]</a>

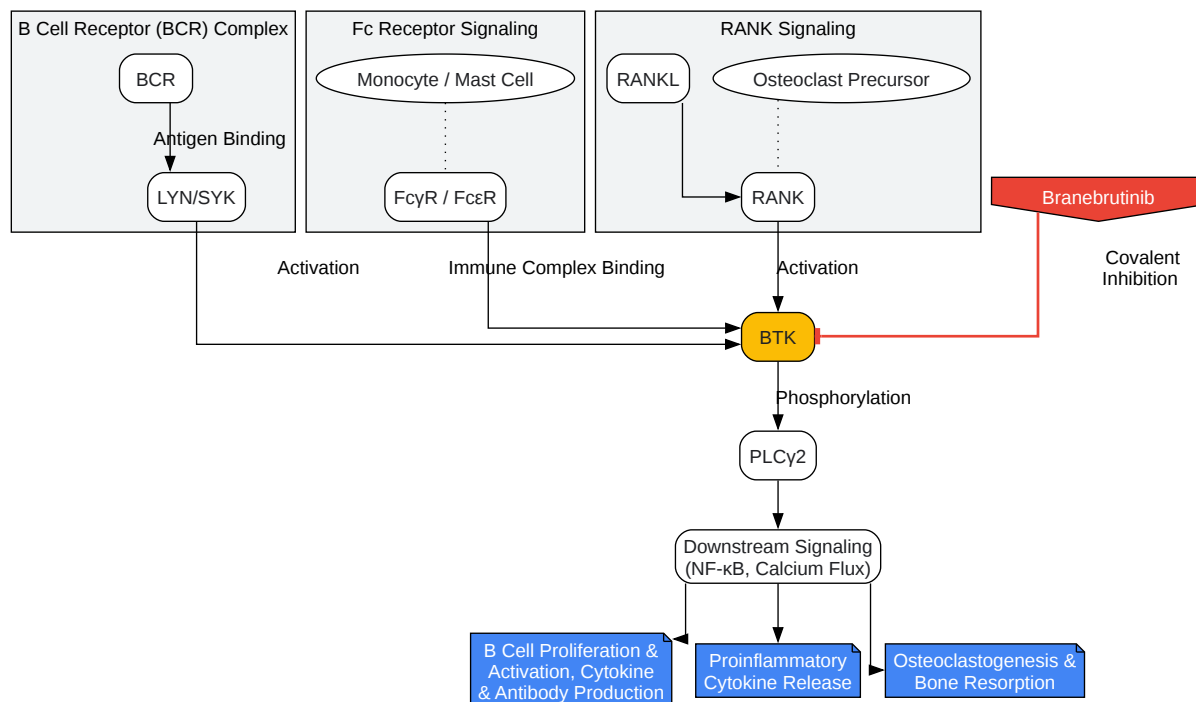
Table 2: Effective Dosages of **Branebrutinib** in Rodent Models of Autoimmune Disease

Rodent Model	Disease	Dosage	Administration Route	Dosing Frequency	Key Outcomes
NZB/W Mouse	Lupus	0.2, 0.5, and 1.5 mg/kg[8]	Oral Gavage	Not Specified	Protective against nephritis.[1]
NZB/W Mouse	Lupus Nephritis	As low as 0.2 mg/kg[6]	Oral	Not Specified	Robust inhibition of BTK activity and reduction in proteinuria. [6]
Murine Models (CIA and CAIA)	Rheumatoid Arthritis	≤0.5 mg/kg	Oral (PO)	Once Daily (QD)	Protection against clinical disease, joint damage, and bone mineral density loss; achieved ≥95% BTK inactivation. [1][6]

CIA: Collagen-Induced Arthritis; CAIA: Collagen Antibody-Induced Arthritis

## Signaling Pathway and Experimental Workflow Visualizations

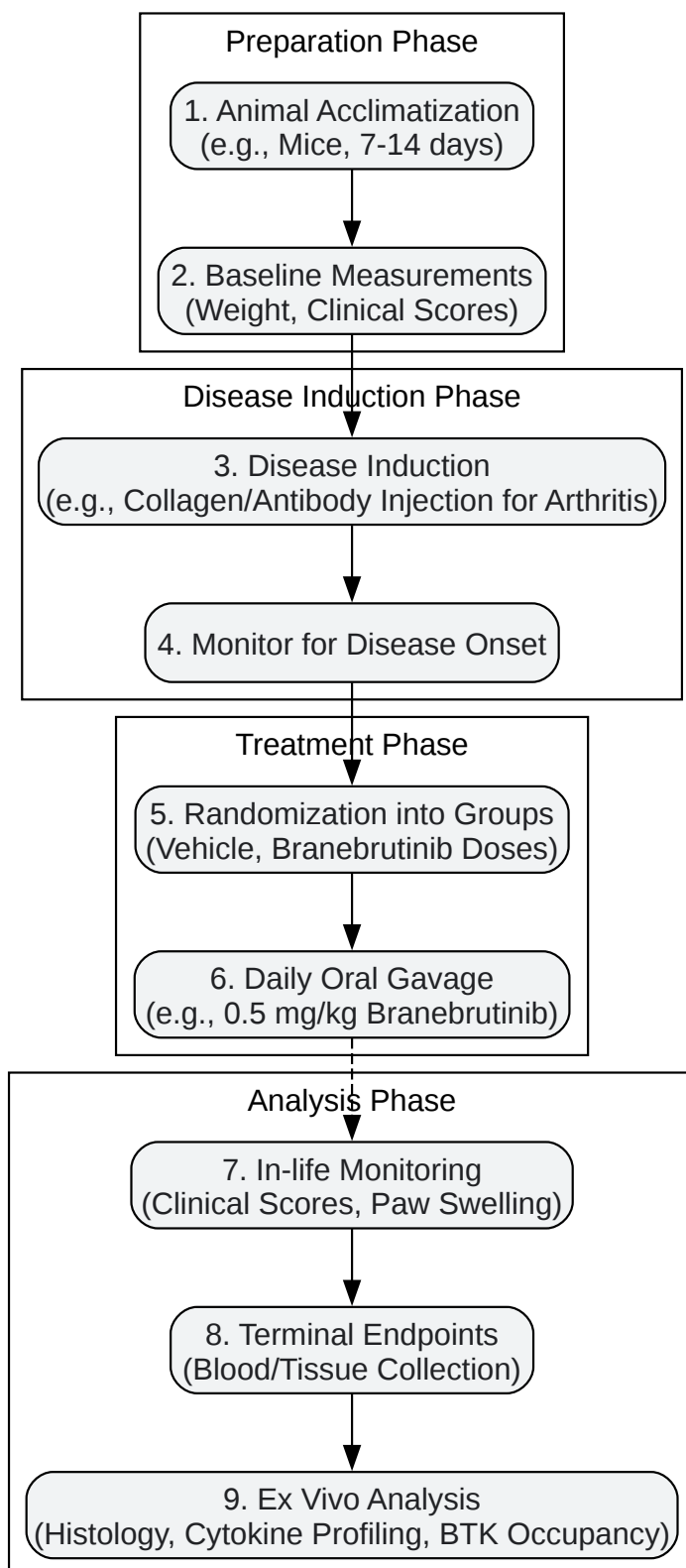
### Branebrutinib Mechanism of Action



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Caption: BTK signaling pathways and the inhibitory action of **Branebrutinib**.

General In Vivo Rodent Study Workflow



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